3,4-DIMETHYLCYCLOHEXYL 4-(3,4-DICHLOROANILINO)-4-OXOBUTANOATE
Overview
Description
3,4-DIMETHYLCYCLOHEXYL 4-(3,4-DICHLOROANILINO)-4-OXOBUTANOATE is an organic compound with the molecular formula C₁₈H₂₃Cl₂NO₃ This compound is characterized by a cyclohexyl ring substituted with dimethyl groups and a butanoate ester linked to a dichlorophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYLCYCLOHEXYL 4-(3,4-DICHLOROANILINO)-4-OXOBUTANOATE typically involves multiple steps, starting with the preparation of the cyclohexyl ring and subsequent functionalization One common method involves the reaction of 3,4-dimethylcyclohexanol with a suitable acylating agent to form the ester linkage
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHYLCYCLOHEXYL 4-(3,4-DICHLOROANILINO)-4-OXOBUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
3,4-DIMETHYLCYCLOHEXYL 4-(3,4-DICHLOROANILINO)-4-OXOBUTANOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-DIMETHYLCYCLOHEXYL 4-(3,4-DICHLOROANILINO)-4-OXOBUTANOATE involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethylcyclohexanol: A precursor in the synthesis of the target compound.
4-[(3,4-dichlorophenyl)amino]-4-oxobutanoic acid: A related compound with similar functional groups.
Cyclohexyl butanoate derivatives: Compounds with similar ester linkages and cyclohexyl rings.
Uniqueness
3,4-DIMETHYLCYCLOHEXYL 4-(3,4-DICHLOROANILINO)-4-OXOBUTANOATE is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
(3,4-dimethylcyclohexyl) 4-(3,4-dichloroanilino)-4-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2NO3/c1-11-3-5-14(9-12(11)2)24-18(23)8-7-17(22)21-13-4-6-15(19)16(20)10-13/h4,6,10-12,14H,3,5,7-9H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQROJVOZIQILL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1C)OC(=O)CCC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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